CYP3A4/5 Metabolic Liability Profiling vs. Class Baselines
6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one demonstrates measurable but moderate CYP3A4/5 inhibitory activity with an IC50 of 5,500 nM (5.5 μM) in human liver microsomes using midazolam as a probe substrate with a 30-minute preincubation protocol [1]. This contrasts with highly potent CYP3A4 inhibitors (IC50 < 100 nM) and places this compound in a 'low-risk' zone for CYP-mediated drug-drug interactions when used as a tool compound or scaffold for further optimization. No direct head-to-head CYP3A4 data exist for the unsubstituted parent scaffold (CAS 38767-52-1), making this the only experimentally determined CYP liability datum available for any 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one congener in public databases.
| Evidence Dimension | CYP3A4/5 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5,500 nM (5.5 μM) |
| Comparator Or Baseline | Unsubstituted parent scaffold (CAS 38767-52-1): No published CYP data available. Typical CYP3A4 strong inhibitor threshold: IC50 < 100 nM. Class baseline for imidazoquinazolinones: variable, ranging from sub-μM to >50 μM depending on substitution. |
| Quantified Difference | At least 55-fold above the strong-inhibitor threshold; unsubstituted scaffold is data-absent. |
| Conditions | Human liver microsomes; midazolam substrate; 30 min preincubation; measured 10–30 min post-substrate addition. |
Why This Matters
Procurement of a compound with an experimentally defined CYP3A4/5 IC50 enables direct risk assessment for drug-drug interaction potential in early discovery, avoiding the need for de novo CYP phenotyping before initiating in vivo pharmacokinetic studies.
- [1] BindingDB Entry BDBM50538344 (CHEMBL4633246). Affinity Data: IC50 = 5,500 nM. Assay: Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate, 30 min preincubation followed by substrate addition and measurement for 10–30 min. View Source
